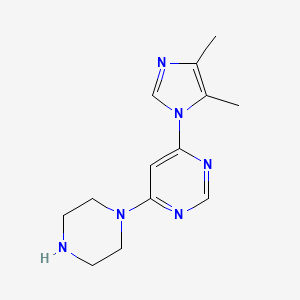

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine

Description

4-(4,5-Dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a 4,5-dimethylimidazole group and at the 6-position with a piperazine ring. The dimethylimidazole group introduces steric and electronic effects, while the piperazine moiety enhances solubility and provides a handle for further derivatization.

Properties

IUPAC Name |

4-(4,5-dimethylimidazol-1-yl)-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6/c1-10-11(2)19(9-17-10)13-7-12(15-8-16-13)18-5-3-14-4-6-18/h7-9,14H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKBJEHZIAJDKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCNCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the imidazole ring followed by the introduction of the pyrimidine and piperazine moieties. Common synthetic routes include:

Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazole ring.

Substitution Reactions: Subsequent substitution reactions introduce the pyrimidine and piperazine groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can modify the imidazole and pyrimidine rings.

Reduction: Reduction reactions can reduce functional groups within the compound.

Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine exhibit potent anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit cell proliferation in various cancer cell lines, showing promising results in vitro .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, structural modifications have led to compounds with minimal inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains .

Neuropharmacology

The piperazine component is known for its role in modulating neurotransmitter systems. Research has suggested that derivatives of this compound may influence serotonin receptors, potentially leading to applications in treating mood disorders and anxiety .

Synthesis Methodologies

The synthesis of this compound often involves multi-step processes that include nucleophilic substitutions and cyclization reactions. Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce reaction times. For instance, microwave-assisted synthesis has been explored as a method to improve efficiency and selectivity in producing this compound .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several pyrimidine derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening conducted by Sharma et al., various derivatives were tested against multiple bacterial strains. The study highlighted the effectiveness of certain modifications on the piperazine ring that enhanced antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Mechanism of Action

The mechanism by which 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine exerts its effects involves its interaction with molecular targets. The imidazole and pyrimidine rings can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s structural analogs can be categorized based on modifications to the pyrimidine substituents, heterocyclic systems, or substitution patterns:

Pyrimidine-Based Analogs

- 4-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine Key Difference: Lacks methyl groups on the imidazole ring. This analog is priced lower (¥3773.01/g vs. ¥4459.01/g for the target compound), suggesting simpler synthesis .

4-(4,5-Dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Fused-Ring Systems

- Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., compounds from ): Key Difference: Pyrimidine fused with a pyrazole ring. Impact: Fused systems like pyrazolo[3,4-d]pyrimidines are associated with kinase inhibition activity. Substituents such as hydrazine or amino groups (e.g., compound 2 in ) may enhance hydrogen-bonding interactions .

- 4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives (): Key Difference: Piperazine substituents on fused pyrazino-pyrimidinone scaffolds. Impact: Alkylated piperazines (e.g., 4-methylpiperazin-1-yl) in these derivatives could improve metabolic stability compared to the unsubstituted piperazine in the target compound .

Physicochemical and Pharmacokinetic Properties (Inferred)

| Property | Target Compound | 4-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine | Pyrazolo[3,4-d]pyrimidine Derivatives |

|---|---|---|---|

| Lipophilicity | Higher (due to dimethyl groups) | Lower | Variable (depends on substituents) |

| Solubility | Moderate (piperazine enhances) | Higher | Lower (fused rings reduce polarity) |

| Synthetic Complexity | High (¥4459.01/g) | Moderate (¥3773.01/g) | High (multi-step isomerization) |

Biological Activity

The compound 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure features a pyrimidine core substituted with piperazine and imidazole groups, which are known to influence various biological interactions and activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 272.35 g/mol. The structure is characterized by the following components:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that plays a crucial role in biological activity.

- Piperazine Group : A cyclic amine that often enhances binding affinity to biological targets.

- Dimethylimidazole Moiety : This group can contribute to the compound's pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a variety of biological activities, including:

- Anticancer Properties : The compound has been suggested to act as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Dysregulation of CDKs is often implicated in cancer progression .

- Antimalarial Activity : Related compounds have shown potent activity against Plasmodium falciparum, the causative agent of malaria. This suggests potential for developing antimalarial therapies .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Kinase Activity : By targeting CDKs, the compound may disrupt cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis.

- Binding Affinity Studies : Molecular docking studies have indicated that the compound can effectively bind to various biological targets, which may enhance its therapeutic efficacy .

Table 1: Comparative Biological Activities of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Dimethylamino-6-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | Contains furyl substitution | Anticancer properties | Specific targeting of cancer pathways |

| 5-Methyl-6-(methyl(3,4,5-trimethoxyphenyl)amino)methyl)pyrido[2,3-d]pyrimidine | Pyrido structure with methoxy groups | Inhibition of dihydrofolate reductase | Enhanced solubility due to methoxy groups |

| N6-Methyl-N6-[3,4,5-trimethoxyphenyl]methylpyrido[2,3-d]pyrimidine | Similar pyrido structure | Anticancer activity | Dual-targeting mechanism |

This table illustrates how variations in substituents can significantly influence the biological activity and therapeutic potential of similar compounds.

Case Studies

Research has highlighted specific instances where related compounds have demonstrated significant biological activity:

- Anticancer Activity : A study showed that imidazole-pyrimidine derivatives exhibited potent anticancer effects across various cell lines (e.g., MCF-7 and A549), with IC50 values indicating strong cytotoxicity .

- Antimalarial Efficacy : A systematic SAR study identified potent derivatives against P. falciparum, suggesting that modifications in the imidazole or piperazine moieties could enhance efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.